molecular formula C8H12N2S2 B14515239 3,6-Bis(ethylsulfanyl)pyridazine CAS No. 62645-17-4

3,6-Bis(ethylsulfanyl)pyridazine

Cat. No.: B14515239
CAS No.: 62645-17-4
M. Wt: 200.3 g/mol
InChI Key: RVCBMVJUKRNLJG-UHFFFAOYSA-N
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Description

3,6-Bis(ethylsulfanyl)pyridazine is a heterocyclic compound containing a pyridazine ring substituted with two ethylsulfanyl groups at the 3 and 6 positions. Pyridazine derivatives are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(ethylsulfanyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like toluene or ethanol . The general reaction scheme is as follows:

3,6-dichloropyridazine+2ethanethiolNaOH, refluxThis compound+2HCl\text{3,6-dichloropyridazine} + 2 \text{ethanethiol} \xrightarrow{\text{NaOH, reflux}} \text{this compound} + 2 \text{HCl} 3,6-dichloropyridazine+2ethanethiolNaOH, reflux​this compound+2HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(ethylsulfanyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The pyridazine ring can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups can be replaced by other nucleophiles.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

    Cycloaddition: Dienophiles and dipolarophiles under thermal or catalytic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted pyridazines.

    Cycloaddition: New heterocyclic compounds with potential biological activities.

Scientific Research Applications

3,6-Bis(ethylsulfanyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Bis(ethylsulfanyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethylsulfanyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: A precursor in the synthesis of 3,6-Bis(ethylsulfanyl)pyridazine.

    3,6-Dimethylpyridazine: A similar compound with methyl groups instead of ethylsulfanyl groups.

    3,6-Diphenylpyridazine: A compound with phenyl groups at the 3 and 6 positions.

Uniqueness

This compound is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

CAS No.

62645-17-4

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

3,6-bis(ethylsulfanyl)pyridazine

InChI

InChI=1S/C8H12N2S2/c1-3-11-7-5-6-8(10-9-7)12-4-2/h5-6H,3-4H2,1-2H3

InChI Key

RVCBMVJUKRNLJG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(C=C1)SCC

Origin of Product

United States

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